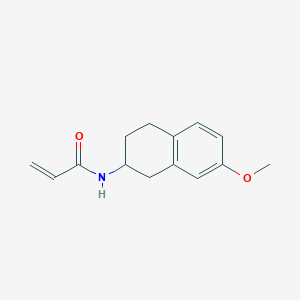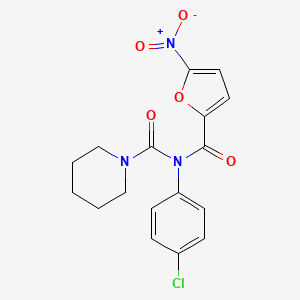
N-(4-chlorophenyl)-N-(5-nitrofuran-2-carbonyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-N-(5-nitrofuran-2-carbonyl)piperidine-1-carboxamide, commonly known as Furamidine, is a heterocyclic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the family of nitrofurans, which are known for their antibacterial, antifungal, and antiprotozoal properties. Furamidine has been extensively researched for its potential use in treating parasitic infections, such as African sleeping sickness and leishmaniasis.
Wissenschaftliche Forschungsanwendungen
Molecular Interactions
One study focuses on the molecular interaction of a structurally similar compound, examining its binding and antagonistic effects on cannabinoid receptors. This research highlights the use of conformational and computational analyses to understand the compound's interaction with the CB1 cannabinoid receptor, offering insights into the structural requirements for receptor binding and activity. The study proposes that specific structural features of the compound contribute to its receptor binding and potentially its antagonist activity, which could have implications for drug development targeting cannabinoid receptors (J. Shim et al., 2002).
Structural Chemistry
Research in structural chemistry has provided detailed insights into the hydrogen bonding and molecular structures of compounds involving piperidine derivatives. Such studies explore the crystal structures of proton-transfer compounds, revealing the geometrical configurations and interactions that contribute to their stability and potential reactivity. For example, one study details the hydrogen bonding patterns in anhydrous proton-transfer compounds, offering a basis for understanding how such interactions could be harnessed in the design of new materials or pharmaceuticals (Graham Smith & U. Wermuth, 2010).
Synthesis and Biological Evaluation
Several studies have focused on the synthesis of derivatives of piperidine and their evaluation for various biological activities, including antimicrobial, antiplatelet, and antileishmanial effects. These research efforts aim to develop novel compounds with potential therapeutic applications by exploring the structural modifications that enhance biological activity. For instance, a study on the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones of isonipecotamide showcases the potential antidepressant and nootropic activities of these compounds, highlighting the importance of structural diversity in drug discovery (Asha B. Thomas et al., 2016).
Antimicrobial and Insecticidal Activities
Research into novel pyrazole-5-carboxamides with specific substituents has explored their potential antimicrobial and insecticidal activities. These studies aim to identify compounds with effective biological activities that could lead to the development of new antimicrobial agents or insecticides, demonstrating the broad applicability of piperidine derivatives in addressing diverse biological challenges (Hongwei Zhu et al., 2014).
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-N-(5-nitrofuran-2-carbonyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O5/c18-12-4-6-13(7-5-12)20(17(23)19-10-2-1-3-11-19)16(22)14-8-9-15(26-14)21(24)25/h4-9H,1-3,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAYYVSYWOYFAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N-(5-nitrofuran-2-carbonyl)piperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

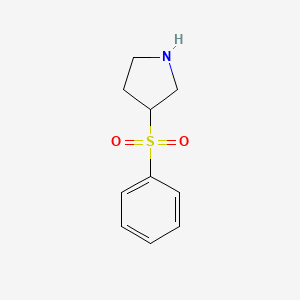
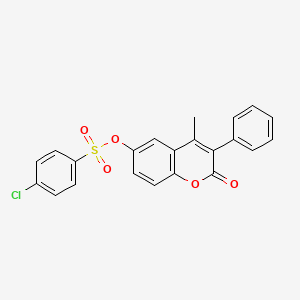
![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2939729.png)
![6-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]-9-methylpurine](/img/structure/B2939731.png)
![3-(4-Fluorobenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2939732.png)
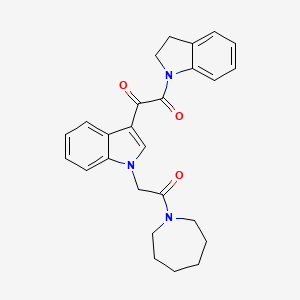
![4-[[2-[(2,3-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2939734.png)

![3-(furan-2-ylmethyl)-8-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2939736.png)
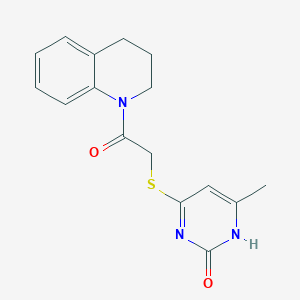
![Methyl 4-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2939739.png)
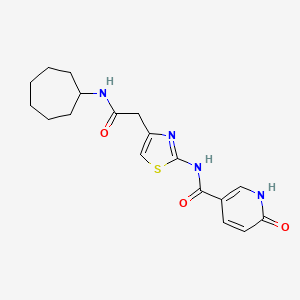
![2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazine](/img/structure/B2939742.png)
